Methyl 2-{thieno[2,3-d]pyrimidin-4-yloxy}acetate
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Description
“Methyl 2-{thieno[2,3-d]pyrimidin-4-yloxy}acetate” is a chemical compound with the molecular formula C9H8N2O3S. It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thieno[2,3-d]pyrimidine core, which is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo various chemical reactions. For instance, they can react with secondary amines to give 2-dialkylamino-5-ethyl-6-methyl-thieno[2,3-d]pyrimidin-4(3H)-ones in the presence of a catalytic amount of EtONa . They can also react with phenols or ROH in the presence of a catalytic amount of K2CO3 or RONa to give 2-aryloxy- or 2-alkoxy-5-ethyl-6-methyl-thieno[2,3-d]pyrimidin-4(3H)-ones .Mechanism of Action
While the specific mechanism of action for “Methyl 2-{thieno[2,3-d]pyrimidin-4-yloxy}acetate” is not explicitly mentioned in the available resources, thieno[2,3-d]pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Properties
IUPAC Name |
methyl 2-thieno[2,3-d]pyrimidin-4-yloxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-13-7(12)4-14-8-6-2-3-15-9(6)11-5-10-8/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKNMXJTUZORTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C2C=CSC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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